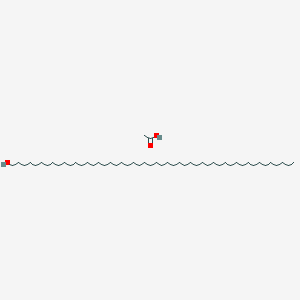
Acetic acid;pentacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; pentacontan-1-ol is a compound that combines the properties of acetic acid, a simple carboxylic acid, and pentacontan-1-ol, a long-chain alcohol. Acetic acid is known for its pungent smell and is commonly found in vinegar, while pentacontan-1-ol is a long-chain alcohol with fifty carbon atoms. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize acetic acid; pentacontan-1-ol is through esterification. This involves reacting acetic acid with pentacontan-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production: Industrially, the production of acetic acid; pentacontan-1-ol can involve the use of acetic anhydride and pentacontan-1-ol. This method is efficient and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: Pentacontan-1-ol can undergo oxidation reactions to form pentacontanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acetic acid can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in pentacontan-1-ol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Pentacontanoic acid.
Reduction: Ethanol.
Substitution: Pentacontan-1-chloride.
Applications De Recherche Scientifique
Acetic acid; pentacontan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and other reactions.
Biology: Investigated for its potential effects on cell membranes due to the long hydrophobic chain of pentacontan-1-ol.
Medicine: Explored for its antimicrobial properties, leveraging the acetic acid component.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
Mécanisme D'action
The mechanism of action of acetic acid; pentacontan-1-ol involves interactions at the molecular level:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and disrupting microbial cell walls.
Pentacontan-1-ol Component: The long hydrophobic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Acetic Acid; Hexadecan-1-ol: Similar ester with a shorter alcohol chain.
Acetic Acid; Octadecan-1-ol: Another ester with an intermediate-length alcohol chain.
Uniqueness:
Chain Length: The fifty-carbon chain of pentacontan-1-ol is significantly longer than those in similar compounds, leading to unique physical properties such as higher melting and boiling points.
Applications: The long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
This detailed article provides a comprehensive overview of acetic acid; pentacontan-1-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
112515-71-6 |
|---|---|
Formule moléculaire |
C52H106O3 |
Poids moléculaire |
779.4 g/mol |
Nom IUPAC |
acetic acid;pentacontan-1-ol |
InChI |
InChI=1S/C50H102O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-2(3)4/h51H,2-50H2,1H3;1H3,(H,3,4) |
Clé InChI |
TXYPHKRWCXVAKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


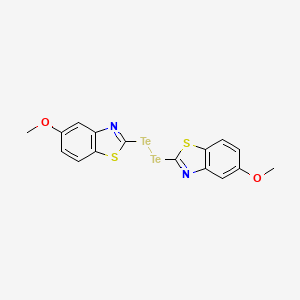

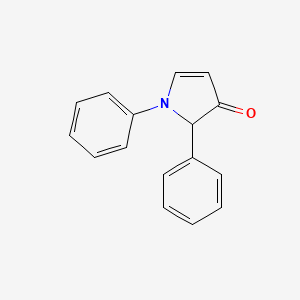

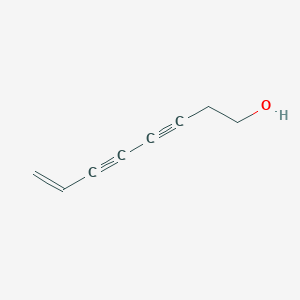

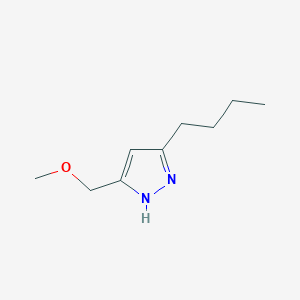



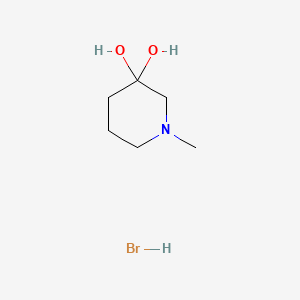
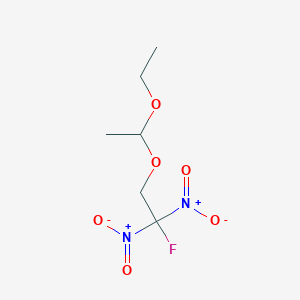

![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
